molecular formula C21H28N2O5 B5222818 ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

货号 B5222818
分子量: 388.5 g/mol
InChI 键: KFMDHVMNSNWZFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate, also known as CR845, is a novel kappa opioid receptor agonist that has been developed for the treatment of acute and chronic pain. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be a safer and more effective alternative to traditional opioid analgesics.

作用机制

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptor in the brain and spinal cord. Activation of this receptor produces analgesic effects by inhibiting the release of neurotransmitters that transmit pain signals. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to produce analgesic effects in animal models of acute and chronic pain, including models of inflammatory pain, neuropathic pain, and cancer pain. In addition, the compound has been shown to reduce itching in animal models of pruritus. ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications beyond pain management.

实验室实验的优点和局限性

One advantage of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate as a research tool is its selectivity for the kappa opioid receptor, which allows for more precise investigation of the role of this receptor in pain and other physiological processes. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has shown a favorable safety profile in clinical trials, with few reported adverse effects. However, one limitation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is its relatively short half-life, which may limit its usefulness in certain experimental settings.

未来方向

There are several potential future directions for research on ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate. One area of interest is the development of novel formulations or delivery methods that could extend the compound's half-life and improve its efficacy. Another potential direction is the investigation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate's effects on other physiological processes beyond pain and inflammation, such as mood and addiction. Finally, further research is needed to fully understand the safety and efficacy of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate in different patient populations and clinical settings.

合成方法

The synthesis of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate involves several steps, including the coupling of beta-alanine with 4-hydroxybenzoic acid, the protection of the resulting carboxylic acid with an ethyl ester group, and the coupling of the protected intermediate with 1-(cyclopropylcarbonyl)-4-piperidinol. The final product is obtained by deprotection of the ethyl ester group with acid.

科学研究应用

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been extensively studied in preclinical and clinical settings for its potential use as an analgesic. The compound has been shown to be effective in reducing pain in animal models of acute and chronic pain, as well as in human clinical trials. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been investigated for its potential use in the treatment of pruritus (itching), a common side effect of opioid analgesics.

属性

IUPAC Name

ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-27-19(24)9-12-22-20(25)15-5-7-17(8-6-15)28-18-10-13-23(14-11-18)21(26)16-3-4-16/h5-8,16,18H,2-4,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDHVMNSNWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。